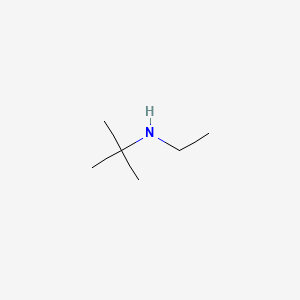

N-tert-Butylethylamine

Vue d'ensemble

Description

N-tert-Butylethylamine is an organic compound with the molecular formula C6H15N. It is a tertiary amine, characterized by a nitrogen atom bonded to a tert-butyl group and an ethyl group. This compound is known for its clear, colorless to almost colorless liquid form and is used in various chemical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-tert-Butylethylamine can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with ethyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{tert-Butylamine} + \text{Ethyl Halide} \rightarrow \text{this compound} + \text{Halide Salt} ]

Industrial Production Methods

On an industrial scale, this compound is produced using similar synthetic routes but optimized for large-scale production. This often involves continuous flow reactors to ensure efficient mixing and reaction control .

Analyse Des Réactions Chimiques

Types of Reactions

N-tert-Butylethylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Alkyl halides and acyl halides are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields amine oxides, while reduction can produce secondary amines .

Applications De Recherche Scientifique

Organic Synthesis

N-tert-Butylethylamine is employed in the synthesis of various organic compounds. Its structure allows it to act as a nucleophile in reactions involving electrophiles.

- Synthesis of Secondary Amines : It is utilized in the preparation of unsymmetric secondary amines through reactions with aldehydes and ketones. For instance, a process involving tert-butylamine and acetaldehyde has shown high yields of ethyl-tert-butylamine under controlled conditions .

| Reaction Type | Reactants | Product | Yield |

|---|---|---|---|

| Aldol Reaction | Tert-butylamine + Acetaldehyde | Ethyl-tert-butylamine | >94% |

Catalysis

This compound has been studied for its role as an organocatalyst in various reactions.

- Acylhydrazone Formation : It can be used for the activation of acylhydrazones, facilitating their formation through deprotection strategies . This application highlights its utility in peptide synthesis and other complex organic transformations.

Nanomaterials Synthesis

The compound is significant in materials science, particularly in the synthesis of nanoparticles.

- Nanoparticle Formation : this compound is involved in the synthesis of titanium dioxide nanoparticles (TiO) and samarium oxide nanostructures. These materials have applications in photocatalysis and electronics .

| Material Type | Synthesis Method | Role of this compound |

|---|---|---|

| TiO Nanoparticles | Sol-gel method | Stabilizing agent |

| Samarium Oxide Nanospheres | Hydrothermal method | Reductive nitrogen source |

Environmental Applications

The compound has been explored for its effects on atmospheric chemistry.

- Influence on Nucleation : Studies have indicated that amines like this compound can influence sulfuric acid-water nucleation processes, which are critical for understanding cloud formation and climate dynamics .

Analytical Chemistry

This compound serves as an indicator molecule in analytical methods.

- NMR-based pH Determination : It is used to improve the accuracy of pH measurements in highly basic solutions by eliminating glass electrode errors, showcasing its role in enhancing analytical techniques .

Case Studies

- Hydroamination Reactions : Research has demonstrated that this compound can facilitate hydroamination reactions involving terminal alkynes, leading to valuable aminoalkenes used in pharmaceutical synthesis .

- Temperature-Programmed Desorption Studies : The compound is employed to measure surface acidity on solid catalysts, providing insights into catalytic activity and selectivity .

Mécanisme D'action

The mechanism by which N-tert-Butylethylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. The pathways involved depend on the specific application and reaction conditions .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-tert-Butylmethylamine: Similar structure but with a methyl group instead of an ethyl group.

N-tert-Butylpropylamine: Similar structure but with a propyl group instead of an ethyl group.

N-tert-Butylisopropylamine: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness

N-tert-Butylethylamine is unique due to its specific combination of tert-butyl and ethyl groups, which imparts distinct chemical properties and reactivity compared to its analogs .

Activité Biologique

N-tert-Butylethylamine (TBEA) is an organic compound classified as a tertiary amine, with the molecular formula CHN. Its unique structure and properties have led to various applications in organic synthesis and materials science. This article explores the biological activity of TBEA, including its effects on cellular processes, potential therapeutic applications, and relevant research findings.

This compound is characterized by a bulky tert-butyl group attached to an ethylamine moiety. This steric hindrance influences its reactivity and interactions with biological systems. The compound is noted for its relatively low boiling point of approximately 85 °C, which facilitates its removal during chemical processes .

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential roles in various biochemical pathways:

- Antioxidant Properties : TBEA has been shown to scavenge reactive oxygen species (ROS), suggesting a role in mitigating oxidative stress within cells. This property is particularly relevant in the context of neuroprotection and aging .

- Cellular Effects : Research indicates that TBEA can influence apoptosis pathways. For instance, it has been observed to regulate heat shock-induced apoptosis in U937 cells, indicating its potential as a therapeutic agent in conditions associated with oxidative stress .

- Synthesis and Catalysis : TBEA serves as a hydrogen peroxide source in organic reactions, facilitating various synthetic pathways. Its role as a catalyst in acylhydrazone formation has also been documented, showcasing its utility in organic synthesis .

Case Studies and Research Findings

- Antioxidant Activity :

- Therapeutic Applications :

- Synthetic Applications :

Safety and Toxicology

This compound's safety profile must be considered when evaluating its biological applications. It exhibits moderate toxicity levels; inhalation can cause respiratory irritation, while skin contact may lead to irritation or sensitization . The compound's mutagenicity and teratogenicity have not been extensively studied, necessitating further investigation for comprehensive safety assessments.

Propriétés

IUPAC Name |

N-ethyl-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-5-7-6(2,3)4/h7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOIBQBPAXOVGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334567 | |

| Record name | N-tert-Butylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4432-77-3 | |

| Record name | N-tert-Butylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl(ethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.